molecular formula C23H28N4OS B11488104 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11488104
M. Wt: 408.6 g/mol
InChI Key: WVGQHEHVGFSAOU-UHFFFAOYSA-N
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Description

5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a piperidine moiety, and phenyl and dimethylphenoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole ring and subsequent substitutions .

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

When compared to other triazole derivatives, 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s distinct structure and combination of functional groups contribute to its unique chemical and biological properties, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C23H28N4OS

Molecular Weight

408.6 g/mol

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C23H28N4OS/c1-18-11-12-21(15-19(18)2)28-16-22-24-26(17-25-13-7-4-8-14-25)23(29)27(22)20-9-5-3-6-10-20/h3,5-6,9-12,15H,4,7-8,13-14,16-17H2,1-2H3

InChI Key

WVGQHEHVGFSAOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN(C(=S)N2C3=CC=CC=C3)CN4CCCCC4)C

Origin of Product

United States

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